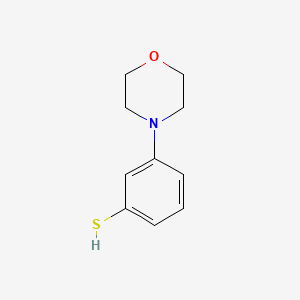
3-Morpholinobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinobenzenethiol: is an organic compound that features a morpholine ring attached to a benzene ring with a thiol group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzenethiol typically involves the introduction of a morpholine ring to a benzene derivative followed by the addition of a thiol group. One common method involves the reaction of 3-chlorobenzenethiol with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Morpholinobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Morpholinobenzenethiol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiol groups with proteins and other biomolecules. It may also be used in the development of thiol-based inhibitors for various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes or proteins. Its morpholine ring can enhance the solubility and bioavailability of drug candidates.
Industry: In industrial applications, this compound can be used as a corrosion inhibitor, stabilizer, or additive in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Morpholinobenzenethiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparaison Avec Des Composés Similaires
4-Morpholinobenzenethiol: Similar structure but with the thiol group at the fourth position.
2-Morpholinobenzenethiol: Thiol group at the second position.
3-Morpholinobenzenesulfonic acid: Sulfonic acid group instead of a thiol group.
Uniqueness: 3-Morpholinobenzenethiol is unique due to the specific positioning of the morpholine ring and thiol group, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
3-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-2-9(8-10)11-4-6-12-7-5-11/h1-3,8,13H,4-7H2 |
Clé InChI |
KYKPVPGAFFFQLR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



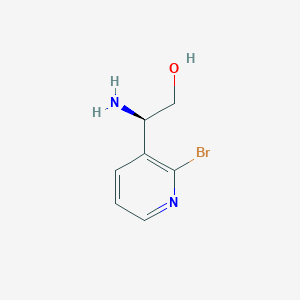
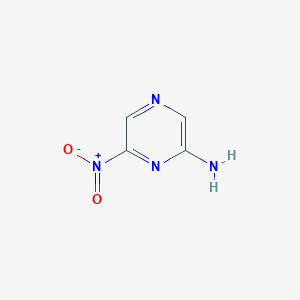
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

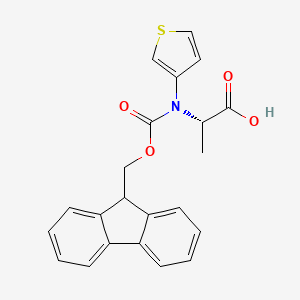

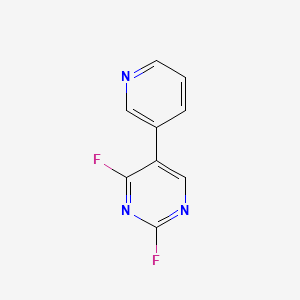
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
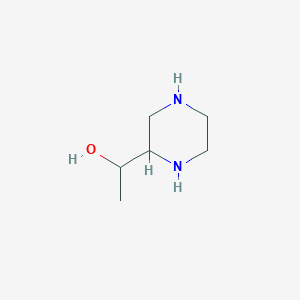
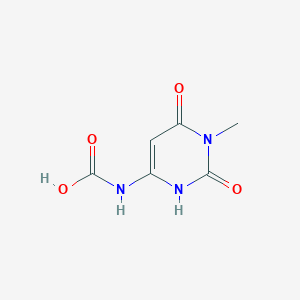


![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
